molecular formula C17H20N2S B12121875 Thiourea, N,N'-bis(2,3-dimethylphenyl)- CAS No. 88101-26-2

Thiourea, N,N'-bis(2,3-dimethylphenyl)-

Cat. No.: B12121875
CAS No.: 88101-26-2
M. Wt: 284.4 g/mol
InChI Key: YOPSAQBCRBNECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N,N’-bis(2,3-dimethylphenyl)-, is an organosulfur compound with the molecular formula C17H20N2S It is a derivative of thiourea where the hydrogen atoms are replaced by 2,3-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline with thiophosgene or carbon disulfide. One common method is the reaction of primary amines with thiophosgene, which is hazardous due to the toxic properties of thiophosgene . An alternative, greener method involves the reaction of primary amines with carbon disulfide in water using solar energy, which is more environmentally benign .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of thiophosgene or isothiocyanates as starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis(2,3-dimethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dimethylphenyl)thiourea
  • N,N’-bis(3,4-dimethylphenyl)thiourea
  • N,N’-bis(2,6-dimethylphenyl)thiourea

Uniqueness

Thiourea, N,N’-bis(2,3-dimethylphenyl)-, is unique due to the specific positioning of the dimethyl groups on the aromatic rings. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88101-26-2

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-bis(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

YOPSAQBCRBNECZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.